2-Bromo-6-nitrobenzoic acid physical and chemical properties
2-Bromo-6-nitrobenzoic acid physical and chemical properties
An In-depth Technical Guide to 2-Bromo-6-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-6-nitrobenzoic acid is a versatile chemical intermediate widely utilized in various research and industrial applications.[1] Characterized by its distinct bromine and nitro functional groups attached to a benzoic acid core, this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity facilitates the introduction of diverse functional groups, making it an essential component in complex organic synthesis.[1] Researchers in medicinal chemistry often leverage its properties to design and develop novel compounds with potential biological activity, particularly in the creation of new anti-inflammatory and analgesic drugs.[1]
Physical and Chemical Properties
2-Bromo-6-nitrobenzoic acid is typically a light yellow crystalline powder.[1] It is soluble in various organic solvents, a feature that enhances its utility in a range of chemical reactions.[1] The compound's stability under diverse conditions makes it a reliable reagent for both research and industrial applications.[1]
Table 1: Core Physicochemical and Identification Properties
| Property | Value | Reference |
| IUPAC Name | 2-bromo-6-nitrobenzoic acid | [2] |
| CAS Number | 38876-67-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrNO₄ | [1][2][3] |
| Molecular Weight | 246.02 g/mol | [1][2][3] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 172-178 °C | [1] |
| Purity | ≥95% - ≥98% (HPLC) | [1][3] |
| InChI | InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | [2] |
| InChIKey | KWNBOCMNFKJJCK-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C(=C1)Br)C(=O)O)--INVALID-LINK--[O-] | [2] |
| MDL Number | MFCD13688997 | [1][3] |
| PubChem ID | 13531381 | [1][2] |
Table 2: Computed Chemical Properties
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 80.44 Ų | [3] |
| LogP | 2.0555 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Spectroscopic Data
While detailed, fully analyzed spectra are not always available in public databases, characteristic spectral data can be predicted based on the molecule's structure. Experimental spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from commercial suppliers.[4]
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (Ar-H) would appear in the downfield region. The carboxylic acid proton (COOH) would be a broad singlet, typically at a very high chemical shift (>10 ppm). |
| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons attached to the bromo and nitro groups, and other aromatic carbons would be observed at their characteristic chemical shifts. |
| Infrared (IR) | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching, C-Br stretching, and N-O stretching of the nitro group would be present. |
| Mass Spectrometry (MS) | The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom ([M]⁺ and [M+2]⁺ peaks with nearly equal intensity). |
Reactivity and Applications
2-Bromo-6-nitrobenzoic acid is a key starting material in multi-step organic syntheses. The presence of the carboxylic acid, bromo, and nitro groups allows for a wide array of chemical transformations. It is particularly noted for its use as an intermediate in synthesizing pharmaceuticals and other fine chemicals.[1][5]
One significant application is in amination reactions, where the bromo group is substituted to introduce a nitrogen-containing functional group. This is a key step in the synthesis of 2-amino-6-nitrobenzoic acid, another important chemical intermediate.[5]
Caption: Logical workflow of 2-Bromo-6-nitrobenzoic acid applications.
Experimental Protocols
Detailed experimental procedures for specific reactions are often proprietary or published within patent literature. Below are generalized and adapted protocols for spectroscopic analysis and a key synthetic transformation involving 2-Bromo-6-nitrobenzoic acid.
General Protocol for Spectroscopic Analysis
The following outlines a standard procedure for acquiring NMR, IR, and MS data for aromatic carboxylic acids like 2-Bromo-6-nitrobenzoic acid.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[6] Ensure complete dissolution, using gentle warming or sonication if necessary.[6]
-
Data Acquisition: Insert the tube into the spectrometer.[6] Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field for homogeneity.[6] For ¹H NMR, use a 30° pulse angle and a relaxation delay of 1-2 seconds.[6] For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the isotope.[6]
-
Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.[6] Calibrate chemical shifts using the residual solvent peak as a reference.[6]
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, often using a direct insertion probe.[6]
-
Ionization: Vaporize the sample and bombard it with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.[6]
-
Analysis: Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[6]
-
Interpretation: Identify the molecular ion peak, which for this compound will be a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6]
Synthesis of 2-amino-6-nitrobenzoic acid
The following protocol is adapted from patent literature describing the amination of 2-Bromo-6-nitrobenzoic acid, demonstrating a key reaction of this compound.[5] This copper-catalyzed amination is an efficient method for producing 2-amino-6-nitrobenzoic acid.[5][7]
Materials:
-
2-Bromo-6-nitrobenzoic acid (24.8 g)
-
Cuprous bromide (1.2 g)
-
Isopropyl alcohol (100 g)
-
30% Aqueous ammonia (68 g)
-
Sulfuric acid
-
Ethyl acetate
Procedure:
-
Charge a 500 mL autoclave with 24.8 g of 2-bromo-6-nitrobenzoic acid, 1.2 g of cuprous bromide, 100 g of isopropyl alcohol, and 68 g of 30% aqueous ammonia.[5]
-
Seal the autoclave and heat the mixture to 105 °C.[5][7] The reaction is typically carried out for about 15 hours.[5]
-
After the reaction is complete, cool the mixture.[7]
-
Acidify the mixture with sulfuric acid to a pH of 1-2.[5][7]
-
Collect the ethyl acetate phases and concentrate them under reduced pressure to precipitate the crude product.[5][7] The reported yield for the crude product is approximately 91%.[5][7]
Caption: Experimental workflow for the synthesis of 2-amino-6-nitrobenzoic acid.
Safety and Hazard Information
2-Bromo-6-nitrobenzoic acid is classified as harmful and an irritant. Standard laboratory safety precautions should be taken when handling this compound.
-
Hazard Statements:
-
Precautionary Measures:
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-6-nitrobenzoic acid | C7H4BrNO4 | CID 13531381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-6-nitrobenzoic acid(38876-67-4) 1H NMR spectrum [chemicalbook.com]
- 5. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
